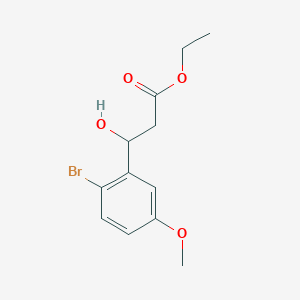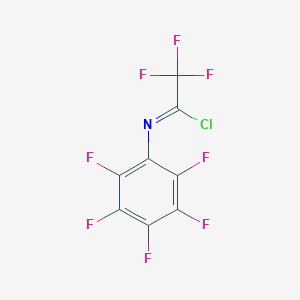
4-Decen-1-yl (Z)-Methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decen-1-yl (Z)-Methanesulfonate is an organic compound characterized by a decenyl chain with a methanesulfonate group attached at the first carbon. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decen-1-yl (Z)-Methanesulfonate typically involves the reaction of 4-Decen-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Decen-1-ol+Methanesulfonyl chloride→4-Decen-1-yl (Z)-Methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Decen-1-yl (Z)-Methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The decenyl chain can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Bases: Sodium hydroxide, potassium tert-butoxide
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide
Major Products
Substitution: Formation of 4-Decen-1-amine, 4-Decen-1-thiol, etc.
Elimination: Formation of 4-Decene
Oxidation: Formation of 4-Decen-1-ol, 4-Decen-1-epoxide
Applications De Recherche Scientifique
4-Decen-1-yl (Z)-Methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Decen-1-yl (Z)-Methanesulfonate involves its ability to act as an electrophile due to the presence of the methanesulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The decenyl chain can also participate in hydrophobic interactions, making the compound useful in biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Decen-1-yl Acetate
- 4-Decen-1-yl Isobutyl Carbonate
- 4-Decen-1-yl 3-Methylbutanoate
Uniqueness
4-Decen-1-yl (Z)-Methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in substitution and elimination reactions, where the methanesulfonate group can be selectively targeted.
Propriétés
Formule moléculaire |
C11H22O3S |
|---|---|
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
dec-4-enyl methanesulfonate |
InChI |
InChI=1S/C11H22O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h7-8H,3-6,9-11H2,1-2H3 |
Clé InChI |
CXVZLFPVVQXNDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


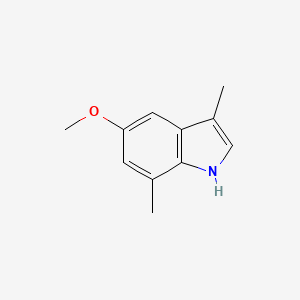
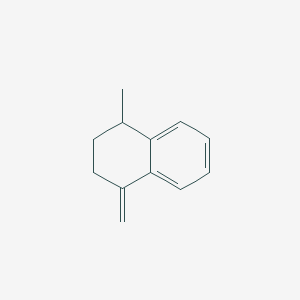
![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)


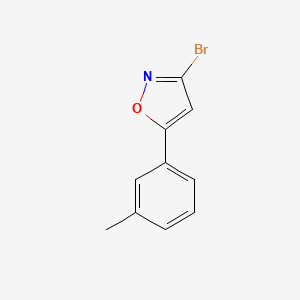
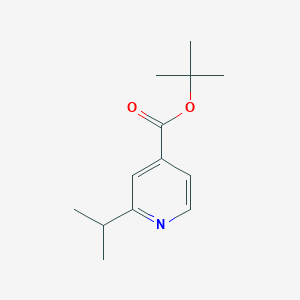


![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)
